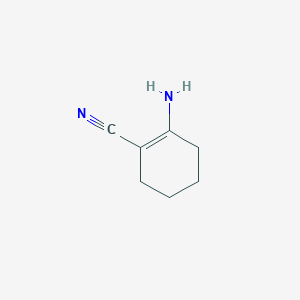

2-Aminocyclohex-1-ene-1-carbonitrile

カタログ番号 B187647

CAS番号:

15595-71-8

分子量: 122.17 g/mol

InChIキー: PFIVIEDNXASHEY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

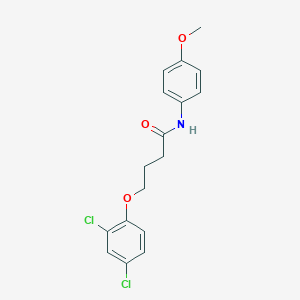

2-Aminocyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C7H10N2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

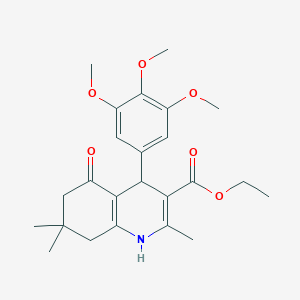

The synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile involves complex chemical reactions. A paper titled “A convenient synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters by FeCl3/SiO2 nanoparticles as robust and efficient catalyst” discusses a method for synthesizing related compounds .Molecular Structure Analysis

The molecular structure of 2-Aminocyclohex-1-ene-1-carbonitrile can be analyzed using various techniques. The compound has a molecular weight of 122.17 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminocyclohex-1-ene-1-carbonitrile can be found in various databases. For example, PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学的研究の応用

-

Carbon Capture and Utilisation

- Field : Environmental Chemistry

- Application : Amine-based materials, like “2-Aminocyclohex-1-ene-1-carbonitrile”, are being developed for capturing CO2 from dilute sources and converting it into higher-value products .

- Method : The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents .

- Results : Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .

-

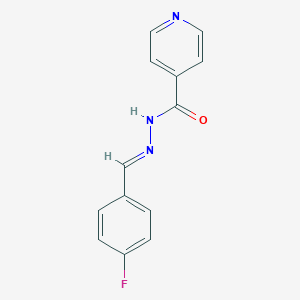

Synthesis of 1,4-Phenylenediamine

- Field : Organic Chemistry

- Application : The electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines, culminating in the synthesis of 1,4-phenylenediamine .

- Method : This process involves the electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines .

- Results : The reaction results in the synthesis of 1,4-phenylenediamine, devoid of supplementary metal catalysts and chemical oxidants .

-

Electrochemical Oxidative Dehydrogenation Aromatization

- Field : Organic Chemistry

- Application : The electrochemical oxidative dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines, culminating in the synthesis of 1,4-phenylenediamine .

- Method : This process involves the electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines .

- Results : The reaction results in the synthesis of 1,4-phenylenediamine, devoid of supplementary metal catalysts and chemical oxidants .

-

Decarboxylation of Cyclohex-1-ene-1,2-dicarboxylic Acid

特性

IUPAC Name |

2-aminocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIVIEDNXASHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302731 | |

| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocyclohex-1-ene-1-carbonitrile | |

CAS RN |

15595-71-8 | |

| Record name | 15595-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

A stirred mixture of 1,7-heptanedinitrile (24.44 g, 0.2 mol) and t-BuOK (22.44 g, 0.2 mol) was heated at 80° C. for 3 h under nitrogen. The mixture was then cooled down to room temperature and stored at that temperature overnight. The residue was treated with water, and extracted with ether (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by recrystallization from MeOH to give the title compound as a white solid (18.2 g, 75%). 1H NMR (400 MHz, CDCl3) δ1.58-1.71 (m, 4H), 2.12-2.20 (m, 4H), 4.23 (bs, 2H). MS 123 (MH+).

Name

Yield

75%

Synthesis routes and methods II

Procedure details

To cold toluene (20 mL) was added 60% NaH (720 mg, 18.0 mmol) slowly and followed by a solution of 1,5-dicyanopentane (2.1 mL, 16.37 mmol) in toluene (5 mL) slowly at 0° C. The resulting mixture was refluxed for 4 h and cooled to room temperature. The reaction mixture was quenched with ethanol (2 mL), water (20 mL) and acetic acid (2 mL). The organic layer was separated and aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. Water was added to the crude residue, then filtered and washed with hexane to afford 850 mg (42%) of 2-aminocyclohex-1-enecarbonitrile (I-7a) as a pale brown solid.

Yield

42%

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)

![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)